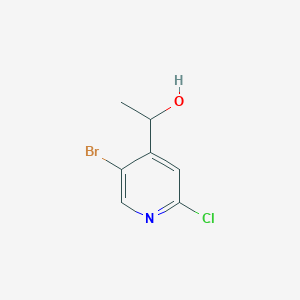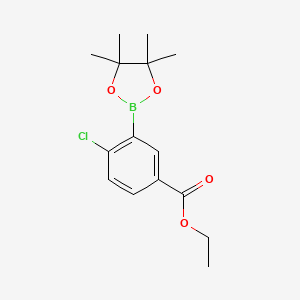
6-Bromo-2-chloro-3-iodo-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-3-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H5BrClIN . It belongs to the family of pyridines, which are heterocyclic aromatic organic compounds. The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-3-iodo-4-methylpyridine with bromine in the presence of an organic base such as triethylamine or pyridine. The reaction occurs through electrophilic halogenation and selective replacement of the chlorine atom by bromine.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 . This indicates that the compound has a pyridine ring with bromine, chlorine, and iodine substituents, along with a methyl group .Chemical Reactions Analysis
This compound is reactive towards nucleophiles due to the presence of the halogen atoms in the molecule. It is used in various scientific research applications, particularly for studying chemical reactions and developing new pharmaceuticals.Physical and Chemical Properties Analysis
This compound is a brownish-yellow powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and methanol. It has a molecular weight of 332.37 .Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-2-chloro-3-iodo-4-methylpyridine are currently unknown . This compound is a specific halogenated derivative of pyridine, a heterocyclic aromatic compound. Halogenated pyridines, as a class, have attracted interest due to their potential applications in medicinal chemistry and material science.
Mode of Action
The presence of bulky halogen atoms (br, cl, i) can create steric hindrance, affecting the reactivity of the molecule compared to unsubstituted pyridine. The position of the substituents can also influence the electronic properties of the ring.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is stored at a temperature of 2-8°C , indicating that temperature could be a factor in its stability.
Propiedades
IUPAC Name |
6-bromo-2-chloro-3-iodo-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMJVIMDFDHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%](/img/structure/B6305929.png)












